molecular formula C20H26O11 B11933515 Pasakbumin D

Pasakbumin D

Cat. No.: B11933515
M. Wt: 442.4 g/mol
InChI Key: RAEMEFYCJKMHGJ-NURDAXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pasakbumin D involves several steps, starting from the extraction of the compound from Eurycoma longifolia. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material. The isolated compound is then purified using chromatographic techniques .

Industrial Production Methods: The use of advanced chromatographic techniques and solvent extraction methods would be essential to obtain the compound in sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Pasakbumin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions could lead to the formation of reduced quassinoid compounds .

Scientific Research Applications

Pasakbumin D has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying quassinoid structures and their reactivity. In biology and medicine, this compound is being investigated for its potential anticancer properties, as it has shown promising results in inhibiting the growth of cancer cells . Additionally, the compound is being studied for its potential use in treating other diseases, such as tuberculosis .

Mechanism of Action

The mechanism of action of Pasakbumin D involves its interaction with specific molecular targets and pathways within cells. The compound is known to induce autophagy, a process that helps in the degradation and recycling of cellular components. This autophagic activity is mediated through the ERK1/2 and NF-κB signaling pathways, which play crucial roles in regulating cell survival and inflammation . By promoting autophagy, this compound helps in the elimination of intracellular pathogens and the inhibition of cancer cell growth .

Comparison with Similar Compounds

Pasakbumin D is similar to other quassinoid compounds, such as Pasakbumin A and Eurycomanone. it is unique in its specific molecular structure and the distinct biological activities it exhibits. For instance, while Pasakbumin A is known for its antimycobacterial properties, this compound is primarily studied for its anticancer potential . Other similar compounds include 13β,21-Dihydroxyeurycomanone and other quassinoids isolated from Eurycoma longifolia .

Properties

Molecular Formula

C20H26O11

Molecular Weight

442.4 g/mol

IUPAC Name

(1R,4R,5R,6R,7R,8R,11R,13S,17S,18S,19R)-4,5,6,7,8,17-hexahydroxy-6-(hydroxymethyl)-14,18-dimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione

InChI

InChI=1S/C20H26O11/c1-7-3-9(22)11(23)16(2)8(7)4-10-17-6-30-19(28,14(16)17)15(26)18(27,5-21)20(17,29)12(24)13(25)31-10/h3,8,10-12,14-15,21,23-24,26-29H,4-6H2,1-2H3/t8-,10+,11+,12-,14+,15+,16+,17+,18+,19+,20-/m0/s1

InChI Key

RAEMEFYCJKMHGJ-NURDAXFGSA-N

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H]([C@@]([C@@]4([C@H](C(=O)O3)O)O)(CO)O)O)(OC5)O)C)O

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(CO)O)O)(OC5)O)C)O

Origin of Product

United States

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